molecular formula C₁₂H₁₂D₆N₂O₂ B1155402 (S,S)-(-)-Pseudoephedrine Glycinamide-d6

(S,S)-(-)-Pseudoephedrine Glycinamide-d6

Cat. No.: B1155402
M. Wt: 228.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Chiral Amides as Stereoinductive Auxiliaries in Contemporary Organic Synthesis

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, synthetic chemists rely on a variety of methods to control the three-dimensional arrangement of atoms. One of the most robust and widely adopted strategies is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one stereoisomer over another. libretexts.orgwikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved from the product and can ideally be recovered for reuse. libretexts.org

Among the various classes of chiral auxiliaries, those based on chiral amides have proven to be exceptionally effective and versatile. These auxiliaries are typically derived from readily available and inexpensive chiral sources, such as amino acids or naturally occurring alkaloids. The amide bond provides a conformationally restricted linkage between the auxiliary and the substrate, which is crucial for effective stereochemical control. The pioneering work of researchers like David A. Evans with oxazolidinones and Andrew G. Myers with pseudoephedrine amides has cemented the role of chiral amides as indispensable tools in asymmetric synthesis. harvard.edusynarchive.com These auxiliaries have been successfully employed in a wide range of transformations, including alkylations, aldol (B89426) reactions, and conjugate additions, consistently delivering high levels of diastereoselectivity. harvard.edunih.gov

The effectiveness of a chiral amide auxiliary is often attributed to its ability to form a rigid chelated intermediate, typically involving a metal cation. This rigid structure effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face, thus ensuring high stereoselectivity. The predictable nature of this stereochemical induction is a key reason for the widespread use of chiral amides in the synthesis of complex molecules.

Significance of Deuterium (B1214612) Labeling in Chiral Auxiliary Design and Application

Deuterium, a stable isotope of hydrogen, has become an increasingly important tool in the design and application of chiral auxiliaries. nih.gov Replacing hydrogen with deuterium can lead to subtle but significant changes in the properties of a molecule, which can be exploited for several research purposes. nih.gov The primary motivation for isotopic labeling in a chiral auxiliary like (S,S)-(-)-Pseudoephedrine Glycinamide-d6 is often to probe reaction mechanisms. researchgate.net By strategically placing deuterium atoms at specific positions, chemists can track the fate of these atoms throughout a reaction sequence, providing invaluable insights into bond-breaking and bond-forming steps.

One of the most significant applications of deuterium labeling is in the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. By measuring the KIE, researchers can determine whether a specific C-H bond is broken during the slowest step of a reaction, thereby elucidating the mechanism. beilstein-journals.org

Furthermore, deuterium labeling is a powerful technique for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearcher.life Since deuterium has a different nuclear spin and resonance frequency than hydrogen, the substitution of hydrogen with deuterium results in the disappearance of signals in the ¹H NMR spectrum and the appearance of new signals in the ²H NMR spectrum. This selective "silencing" of proton signals can greatly simplify complex spectra, aiding in structure elucidation and conformational analysis. nih.govoup.com In the context of chiral auxiliaries, this can be used to monitor the stereochemical environment and the interactions between the auxiliary and the substrate with greater clarity.

Historical Development and Evolution of Pseudoephedrine-Derived Chiral Auxiliaries in Asymmetric Transformations

The use of pseudoephedrine as a chiral auxiliary was a significant advancement in the field of asymmetric synthesis, largely pioneered by the work of Andrew G. Myers in the 1990s. harvard.edusynarchive.comnih.gov Pseudoephedrine, a naturally occurring and inexpensive alkaloid, offered a practical and highly effective scaffold for a new class of chiral auxiliaries. harvard.edu Both (1R,2R)- and (1S,2S)-enantiomers of pseudoephedrine are readily available, allowing for the synthesis of either enantiomer of a target molecule. harvard.edu

The initial research demonstrated that amides derived from pseudoephedrine could undergo highly diastereoselective alkylations. harvard.edu The key to this high selectivity is the formation of a rigid lithium chelate between the amide nitrogen, the carbonyl oxygen, and the hydroxyl group of the pseudoephedrine backbone. This chelation, in conjunction with the steric hindrance provided by the phenyl and methyl groups, effectively directs the approach of electrophiles to one face of the enolate.

Following the initial success with alkylation reactions, the scope of pseudoephedrine-derived auxiliaries was expanded to include a variety of other asymmetric transformations, such as aldol reactions, Michael additions, and the synthesis of α-amino acids. nih.govacs.org A significant development in this area was the introduction of pseudoephedrine glycinamide (B1583983), which serves as a chiral glycine (B1666218) enolate equivalent. nih.govacs.org This reagent allows for the direct alkylation to produce a wide range of α-amino acids with excellent enantiomeric purity. nih.govacs.org The robustness and reliability of this methodology have made it a popular choice for the synthesis of both natural and unnatural amino acids. Over the years, modifications and improvements to the reaction conditions have made the use of pseudoephedrine auxiliaries even more practical and efficient. nih.gov

Fundamental Research Paradigms and Objectives for this compound

The specific design of this compound points to its application in addressing fundamental questions in asymmetric synthesis. The primary research objectives for this deuterated chiral auxiliary can be categorized into mechanistic elucidation and the study of isotopic effects on stereoselectivity.

Mechanistic Elucidation: The six deuterium atoms in this compound are likely placed on the N-methyl group and the methyl group attached to the chiral backbone. By using this labeled auxiliary in the asymmetric synthesis of α-amino acids, researchers can investigate the precise role of these groups in the transition state of the reaction. For example, by analyzing the product for any deuterium transfer or by studying the KIE, it is possible to determine if these methyl groups are involved in any crucial steric or electronic interactions that dictate the stereochemical outcome.

Spectroscopic Analysis: As mentioned earlier, the deuterium labels serve as powerful probes for NMR spectroscopy. In the case of this compound, ¹H NMR studies of the reaction intermediates would be significantly simplified in the regions where deuterium atoms are present. This would allow for a more detailed analysis of the conformation of the chelated enolate and its interactions with the solvent and electrophile. ²H NMR could also be employed to directly observe the deuterated positions and gain further insight into the molecular dynamics of the system.

Influence on Diastereoselectivity: While often subtle, the kinetic isotope effect can sometimes influence the diastereoselectivity of a reaction. By comparing the diastereomeric ratios obtained using this compound with its non-deuterated counterpart, researchers can determine if the isotopic substitution has any effect on the energy difference between the diastereomeric transition states. Such studies can provide a deeper understanding of the factors that govern stereochemical control.

Below is a data table showcasing the typical high diastereoselectivity achieved in the alkylation of the non-deuterated (S,S)-(-)-pseudoephedrine glycinamide with various electrophiles, which forms the basis for mechanistic studies using the d6-labeled analogue.

EntryElectrophile (R-X)Product (R-group)Diastereomeric Ratio (dr)
1Benzyl bromideBenzyl>99:1
2IodomethaneMethyl>99:1
3IodoethaneEthyl>99:1
41-Iodopropanen-Propyl>99:1
5Isopropyl iodideIsopropyl98:2

This table is representative of typical results found in the literature for the non-deuterated auxiliary and serves as a baseline for comparative studies with the d6-labeled compound.

The following table illustrates the expected spectroscopic changes upon deuteration, which are fundamental to the research applications of this compound.

NucleusNon-Deuterated AuxiliaryDeuterated (d6) AuxiliaryRationale
¹H NMRSignal for N-CH₃ and C-CH₃Absence of signals for N-CD₃ and C-CD₃Deuterium is not observed in ¹H NMR
¹³C NMRSignals for N-CH₃ and C-CH₃Signals for N-CD₃ and C-CD₃ appear as multipletsCoupling to deuterium (spin I=1)
²H NMRNo signalSignals corresponding to N-CD₃ and C-CD₃Direct observation of the deuterium labels

Properties

Molecular Formula

C₁₂H₁₂D₆N₂O₂

Molecular Weight

228.32

Synonyms

[S-(R*,R*)]-2-Amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-acetamide-d6

Origin of Product

United States

Advanced Stereochemical Control in Reactions Mediated by S,s Pseudoephedrine Glycinamide D6

Diastereoselective Asymmetric Alkylation Reactions

The enolates derived from pseudoephedrine amides are highly effective nucleophiles in asymmetric alkylation reactions, enabling the synthesis of α-substituted products with excellent diastereoselectivity. researchgate.net The use of (S,S)-(-)-Pseudoephedrine Glycinamide (B1583983) allows for the asymmetric synthesis of α-amino acids, a critical structural motif in numerous natural products and pharmaceuticals.

The lithium enolates of pseudoephedrine amides, when generated in the presence of lithium chloride, exhibit remarkable diastereoselectivity in their reactions with a broad spectrum of primary alkyl halides. researchgate.net This methodology provides a reliable route to α-substituted products in high chemical yields. researchgate.net The robustness of this system is highlighted by its efficacy even with traditionally less reactive electrophiles. For instance, the alkylation of pseudoephedrine amide enolates proceeds efficiently at room temperature with β-branched primary alkyl iodides, a class of substrates often considered challenging. caltech.edu This capability is particularly valuable for the concise synthesis of molecular frameworks containing "skipped" or 1,3-dialkyl substitution patterns, which are prevalent in many natural products. caltech.edu

The stereochemical outcome of these alkylations is highly predictable. For example, the alkylation of the (S,S)-pseudoephedrine propionamide (B166681) enolate with n-butyl iodide, followed by hydrolysis, yields (R)-2-methylhexanoic acid. caltech.edu This demonstrates the powerful directing effect of the chiral auxiliary in establishing the new stereocenter.

Table 1: Representative Diastereoselective Alkylations of Pseudoephedrine Amide Enolates

Enolate PrecursorAlkylating AgentProduct StereochemistryReference
(S,S)-Pseudoephedrine propionamiden-Butyl iodide(R) caltech.edu
(S,S)-Pseudoephedrine propionamide(S)-1-Iodo-2-methylbutane1,3-anti caltech.edu
(R,R)-Pseudoephedrine propionamide(S)-1-Iodo-2-methylbutane1,3-syn caltech.edu

While the system is broadly applicable, the nature of the leaving group on the electrophile can influence the reaction's efficiency and stereochemical fidelity. Alkyl iodides are generally preferred for their higher reactivity, which allows for milder reaction conditions and often leads to cleaner reactions with high diastereoselectivity. The use of other halides, such as bromides or chlorides, may require more forcing conditions, potentially leading to side reactions or diminished stereocontrol. The excellent thermal stability of the pseudoephedrine amide enolates, however, provides a wider operational window compared to many other chiral enolate systems. caltech.edu

The high degree of stereocontrol observed in the alkylation of pseudoephedrine amide enolates is attributed to a well-defined transition state. The lithium enolate is believed to form a rigid, chelated structure where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This conformation effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

A mnemonic device has been proposed to predict the stereochemical outcome of these reactions. This model considers the conformation of the Z-enolate, which is stabilized by chelation. The electrophile approaches from the less sterically hindered face, away from the phenyl group of the auxiliary. This predictable facial bias is a key feature of the Myers' asymmetric alkylation methodology and is fundamental to its widespread utility in organic synthesis. researchgate.netnih.gov

Stereocontrolled Asymmetric Aldol (B89426) Reactions

The aldol reaction is another powerful tool for carbon-carbon bond formation, and the use of pseudoephedrine-based chiral auxiliaries has enabled significant advancements in controlling the stereochemistry of this transformation. nih.govrsc.org (S,S)-(-)-Pseudoephedrine Glycinamide is particularly valuable in this context for the synthesis of β-hydroxy-α-amino acids. nih.govnih.govresearchgate.net

The enolization of (S,S)-pseudoephedrine glycinamide with a suitable base, such as lithium hexamethyldisilazide (LiHMDS) in the presence of lithium chloride, generates a glycine (B1666218) enolate that reacts with aldehydes and ketones to produce β-hydroxy-α-amino acid derivatives. nih.govresearchgate.net These reactions proceed with high regioselectivity, with the nucleophilic attack occurring exclusively at the α-carbon of the glycinamide.

Crucially, the reaction is also highly stereoselective, yielding aldol addition products that are stereochemically homologous with D-threonine. nih.govresearchgate.net The resulting adducts are often crystalline solids, which facilitates their purification to high stereoisomeric purity. nih.govnih.gov These products can be readily hydrolyzed under mild conditions to afford the desired β-hydroxy-α-amino acids. nih.gov

The methodology is applicable to a wide range of carbonyl electrophiles. Both aromatic and aliphatic aldehydes, as well as ketones, serve as effective substrates in the aldol addition. nih.govnih.gov This versatility allows for the synthesis of a diverse array of β-hydroxy-α-amino acid derivatives. The reaction of (S,S)-(+)-pseudoephedrine-derived propionamide enolates with various aldehydes has been shown to yield a single diastereomer in good yields. nih.gov In some cases, transmetalation of the initial lithium enolate with a zirconium(IV) salt can enhance the syn-selectivity of the aldol reaction. nih.gov

Table 2: Stereoselective Aldol Reactions of (S,S)-Pseudoephedrine Glycinamide Enolate

Carbonyl SubstrateProduct TypeStereochemical OutcomeYield RangeReference
Various Aldehydessyn-β-Hydroxy-α-amino acid derivativeD-threonine homolog55-98% nih.govnih.gov
Various Ketonessyn-β-Hydroxy-α-amino acid derivativeD-threonine homolog55-98% nih.govnih.gov
Various Aldehydessyn-α-Methyl-β-hydroxy amideSingle diastereomerGood nih.gov

The resulting syn-α-methyl-β-hydroxy amides can be further transformed into other valuable chiral building blocks, including α-methyl-β-hydroxy acids, esters, and ketones. nih.gov Furthermore, stereocontrolled reduction of the resulting α-methyl-β-hydroxy ketones allows for the synthesis of either syn- or anti-1,3-diols with high enantiomeric purity, depending on the chosen reaction conditions. nih.gov

Applications in the Asymmetric Synthesis of Chiral Amino Acid Building Blocks

(S,S)-(-)-Pseudoephedrine glycinamide serves as a highly effective chiral glycine enolate equivalent, enabling the asymmetric synthesis of a wide array of α-amino acids and their derivatives. The robust stereochemical control exerted by the pseudoephedrine scaffold allows for the predictable formation of stereocenters with high levels of enantiomeric purity.

The alkylation of the lithium enolate of pseudoephedrine glycinamide with various electrophiles is a cornerstone of its application. This process facilitates the introduction of a wide range of substituents at the α-position of glycine, leading to the formation of diverse α-amino acid precursors. The general strategy involves the deprotonation of the glycinamide with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form a chiral enolate. This enolate then reacts with an alkyl halide, and the resulting α-substituted amide can be hydrolyzed to yield the desired enantiomerically enriched α-amino acid. caltech.edu The (S,S)-pseudoephedrine auxiliary typically directs the synthesis towards D-amino acids. scispace.com

The diastereoselectivity of the alkylation step is generally high, leading to products with excellent enantiomeric excess after cleavage of the auxiliary. caltech.edu A study on the synthesis of novel heterocyclic α-amino acids demonstrated the validation of this method by synthesizing phenylalanine, a naturally occurring amino acid. open.ac.uk

Table 1: Representative Alkylations of Pseudoephedrine Glycinamide Enolate

Electrophile Product Diastereomeric Ratio (dr) Reference
Benzyl bromide N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-phenylalaninamide >95:5 caltech.edu
n-Butyl iodide N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-hexanaminamide >95:5 caltech.edu
Pyridylmethyl chloride N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-(pyridin-2-yl)alaninamide Moderate (10-87% ee) open.ac.uk

Note: Data is based on the non-deuterated analogue.

The versatility of the pseudoephedrine glycinamide auxiliary extends to the synthesis of non-canonical amino acids, which are crucial for developing novel peptides and peptidomimetics with enhanced properties. nih.govresearchgate.netnih.govpreprints.org A significant advancement in this area is the synthesis of β-hydroxy-α-amino acids through the aldol addition of the pseudoephenamine glycinamide enolate to aldehydes and ketones. nih.govnih.govresearchgate.net This reaction provides stereocontrolled access to syn-β-hydroxy-α-amino acid derivatives. nih.govnih.gov

The enolization of (S,S)-pseudoephenamine glycinamide with LiHMDS in the presence of lithium chloride, followed by the addition of an aldehyde or ketone, yields aldol products that are stereochemically homologous with D-threonine. nih.govnih.gov These adducts are often crystalline solids and can be obtained in high stereoisomeric purity with yields ranging from 55-98%. nih.govnih.gov Mild hydrolysis of these adducts furnishes the desired β-hydroxy-α-amino acids. nih.govnih.gov

Table 2: Synthesis of syn-β-Hydroxy-α-Amino Acid Derivatives

Aldehyde/Ketone Product Yield Diastereomeric Purity Reference
Isobutyraldehyde 92% >95% nih.gov
Benzaldehyde 98% >95% nih.gov
Acetone 75% >95% nih.gov

Note: Data is based on the pseudoephenamine analogue, which shares a similar stereodirecting group.

The aldol adducts obtained from the reaction of pseudoephenamine glycinamide are valuable intermediates for the synthesis of other complex chiral structures. Specifically, they can be readily converted into chiral 2-amino-1,3-diols. nih.govnih.govresearchgate.net These diols are important structural motifs found in many natural products and pharmaceuticals.

The transformation is achieved through the reduction of the amide functionality in the aldol adduct. This reduction can be accomplished using mild reducing agents like sodium borohydride, which selectively reduces the amide without affecting other functional groups, to provide the corresponding 2-amino-1,3-diols in high yield and stereopurity. nih.govnih.gov This methodology provides a practical and efficient route to these valuable chiral building blocks.

Stereochemical Induction in the Synthesis of Heterocyclic α-Amino Acids

The incorporation of heterocyclic moieties into the side chains of α-amino acids can impart unique conformational constraints and biological activities. The alkylation of the (S,S)-(-)-pseudoephedrine glycinamide enolate has been explored for the synthesis of such novel amino acids. open.ac.uk

In one study, the enolate was reacted with various haloalkanes bearing heterocyclic groups, including pyridyl, biphenyl, and isoxazolyl moieties. open.ac.uk While this method successfully introduced the heterocyclic side chains, the diastereoselectivity of the key alkylation step was found to be moderate, resulting in enantiomeric excesses of the final amino acids ranging from 10% to 87%. open.ac.uk The study noted that the strict experimental conditions required for this reaction were challenging to reproduce consistently. open.ac.uk This suggests that while feasible, further optimization is necessary to achieve high levels of stereocontrol for a broad range of heterocyclic electrophiles.

Sophisticated Analytical and Spectroscopic Characterization of S,s Pseudoephedrine Glycinamide D6

Advanced Spectroscopic Techniques for Deuterium (B1214612) Localization and Quantification

Spectroscopic methods are indispensable for confirming the exact location and extent of deuterium incorporation within a molecule. These techniques provide detailed information about the molecular structure and the subtle changes induced by isotopic substitution.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 2H, 13C NMR)

Multidimensional NMR spectroscopy is a powerful tool for the structural analysis of complex organic molecules. For (S,S)-(-)-Pseudoephedrine Glycinamide-d6, a combination of 1H, 2H, and 13C NMR experiments provides a comprehensive picture of the molecule and the sites of deuteration.

¹H NMR: In the ¹H NMR spectrum of the non-deuterated analogue, specific proton signals correspond to each unique hydrogen environment in the molecule. hmdb.cadrugbank.com In the deuterated compound, the absence or significant reduction in the intensity of signals corresponding to the d6-glycinamide moiety would confirm the successful incorporation of deuterium at these positions. The remaining signals for the pseudoephedrine core would be expected to show chemical shifts similar to the unlabeled compound, although minor isotopic shifts (α and β effects) on neighboring protons might be observable. nih.gov

²H NMR: A deuterium (²H) NMR experiment would directly detect the presence of deuterium atoms. A single resonance (or multiple, if the deuterium environments are magnetically non-equivalent) would be observed, and its chemical shift would correlate with the position of deuteration, confirming that the labeling is on the glycinamide (B1583983) portion of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling (J_CD), and their chemical shifts will be slightly upfield compared to the corresponding carbons in the non-deuterated compound. This isotopic effect on the carbon chemical shift is a definitive indicator of the deuteration site. nih.gov

Table 1: Representative NMR Data for Pseudoephedrine Derivatives

NucleusNon-Deuterated Pseudoephedrine (Approx. ppm)Expected Observations for this compound
¹H Phenyl (7.2-7.5), CH-OH (4.6), CH-N (3.5), N-CH₃ (2.7), C-CH₃ (1.1) hmdb.canih.govAbsence or significant reduction of glycinamide proton signals.
²H N/ASignal(s) corresponding to the chemical shift of the deuterated glycinamide positions.
¹³C Phenyl (126-142), C-OH (77), C-N (62), N-CH₃ (32), C-CH₃ (14) nih.govUpfield shift and triplet multiplicity for the carbon atoms of the d6-glycinamide moiety.
This table is illustrative and actual chemical shifts can vary based on solvent and experimental conditions.

High-Resolution Vibrational Spectroscopy (e.g., FT-IR, Raman) for Isotopic Effects

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to changes in bond vibrational frequencies upon isotopic substitution. libretexts.orgedurev.in Replacing hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the C-D bond compared to the C-H bond. ajchem-a.comajchem-a.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the characteristic C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region for the glycinamide methylene (B1212753) group, would be absent. Instead, new C-D stretching bands would appear at a lower frequency, generally in the 2100-2300 cm⁻¹ region. libretexts.org The other vibrational modes of the molecule, such as the aromatic C-H stretches and the O-H stretch of the pseudoephedrine core, would remain largely unchanged, confirming the specific site of deuteration. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Similar to FT-IR, the C-D stretching vibrations would be observed at lower wavenumbers compared to the corresponding C-H stretches. This technique can be particularly useful for observing symmetric vibrations that may be weak or inactive in the FT-IR spectrum. libretexts.org

The isotopic effect on vibrational frequencies can be approximated by the reduced mass relationship, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. edurev.in This predictable shift provides strong evidence for successful deuteration.

High-Resolution Mass Spectrometry (HRMS) for Deuterated Compound Analysis

High-resolution mass spectrometry is a fundamental technique for the analysis of isotopically labeled compounds, providing precise mass measurements that can confirm the elemental composition and the presence of deuterium. nih.govrsc.org

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. Subsequent collision-induced dissociation (CID) or other fragmentation techniques would induce bond cleavages. nih.gov

By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, the location of the deuterium atoms can be confirmed. nih.gov Fragments containing the d6-glycinamide moiety will exhibit a mass shift of +6 Da (or a fraction thereof, depending on the number of deuterium atoms retained in the fragment) compared to the corresponding fragments of the unlabeled compound. This detailed fragmentation analysis provides unambiguous evidence for the site of deuteration. nih.gov

Application in Trace Analysis and Impurity Profiling

The high sensitivity and selectivity of HRMS make it an ideal tool for trace analysis and impurity profiling of this compound. nih.gov It can be used to determine the isotopic purity of the compound by measuring the relative abundances of the desired d6-isotopologue and any lower-mass isotopologues (d0 to d5). rsc.org Furthermore, HRMS can detect and identify any process-related impurities or degradation products, even at very low concentrations, by accurately determining their elemental compositions. mdpi.com

Table 2: Illustrative HRMS Fragmentation Data

Precursor Ion (m/z)Fragment IonExpected m/z (Non-deuterated)Expected m/z (d6-labeled)Inferred Structural Information
[M+H]⁺[M+H - H₂O]⁺VariesVariesLoss of water from pseudoephedrine core
[M+H]⁺[Pseudoephedrine]⁺166.1226166.1226Cleavage of the amide bond, fragment does not contain deuterium
[M+H]⁺[Glycinamide-d6]⁺75.050481.0881Fragment contains the deuterated moiety
Note: The m/z values are theoretical and for illustrative purposes.

Chiral and Achiral Chromatographic Methods for Purity and Stereoisomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and stereoisomeric purity of chiral compounds like this compound.

Chiral Chromatography: To confirm the stereoisomeric purity and determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. nih.govresearchgate.netdeepdyve.com A chiral stationary phase (CSP), often based on polysaccharides, is used to differentiate between the (S,S) enantiomer and any potential (R,R) enantiomeric impurity. nih.gove-nps.or.kr The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The development of a robust chiral separation method is crucial to ensure that the compound meets the required stereochemical integrity. nih.gov

Table 3: Chromatographic Purity Analysis

MethodStationary PhasePurposeKey Measurement
Achiral HPLC C18 or similarChemical Purity AssessmentPeak area percentage of the main component. nih.gov
Chiral HPLC Polysaccharide-based (e.g., amylose (B160209) derivative)Stereoisomeric Purity (e.e.) DeterminationRelative peak areas of the (S,S) and any detected (R,R) enantiomers. nih.govresearchgate.netdeepdyve.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of characterizing chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for this purpose. For this compound, a dedicated chiral HPLC method would be developed to separate it from its potential enantiomer, (R,R)-(+)-Pseudoephedrine Glycinamide-d6, and any diastereomeric impurities.

The development of such a method involves the careful selection of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability in the enantioseparation of pseudoephedrine and its analogues. nih.govresearchgate.net For instance, a Lux i-amylose-1 stationary phase has shown excellent enantio-recognition properties for similar compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol, is meticulously optimized to achieve baseline separation. phenomenex.com

A validated HPLC method for the enantiomeric impurity of a related compound, d-Pseudoephedrine Sulfate, utilized a Chiralpak AD-H column, achieving excellent separation. researchgate.net The method demonstrated high sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) of 0.04% and 0.16%, respectively, for the unwanted enantiomer. researchgate.net A similar approach would be anticipated for this compound, ensuring that even trace amounts of the (R,R)-(+)-enantiomer can be accurately quantified.

Dual detection, combining UV absorbance with optical rotation detection, can provide an orthogonal confirmation of enantiomeric purity. nih.gov This technique is particularly powerful as it not only quantifies the separation but also confirms the identity of the eluted enantiomers based on their specific rotation. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

ParameterCondition
Column Chiral Stationary Phase (e.g., Lux i-amylose-1, Chiralpak AD-H)
Mobile Phase Hexane:Ethanol with amine additive (e.g., 90:10 v/v with 0.1% Diethylamine)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm and Optical Rotation
Injection Volume 10 µL
Expected Outcome Baseline separation of (S,S)- and (R,R)-enantiomers

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Method Development

While chiral HPLC is a cornerstone, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and complementary approaches for the analysis of this compound.

Gas Chromatography (GC): For GC analysis of polar and chiral compounds like pseudoephedrine derivatives, derivatization is often necessary to improve volatility and chromatographic performance. scielo.brscielo.br Derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. scielo.brresearchgate.net The resulting diastereomers can then be separated on a standard achiral column, such as an HP-5MS. researchgate.net Alternatively, a chiral GC column can be used for the direct separation of the enantiomers.

GC coupled with a mass spectrometer (GC-MS) provides not only retention time data but also mass spectra, which offer structural information, enhancing the certainty of peak identification. researchgate.netresearchgate.net The development of a GC-MS method would focus on optimizing the derivatization reaction, injection parameters, temperature programming, and mass spectrometric conditions to ensure sensitive and reliable quantification. researchgate.net

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. For the chiral separation of pseudoephedrine enantiomers, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are frequently used as chiral selectors in CE. nih.gov The method involves optimizing the buffer pH, concentration of the chiral selector, and applied voltage to achieve separation. A study on pseudoephedrine enantiomers established a method using a Tris-phosphate buffer with hydroxypropyl-β-cyclodextrin at a pH of 2.65, demonstrating good precision and recovery. nih.gov

Table 2: Example Methodologies for GC and CE Analysis

TechniqueMethod Highlights
Gas Chromatography (GC) Derivatization with TFAA followed by separation on an achiral capillary column (e.g., HP-5MS). researchgate.net Detection by Mass Spectrometry (MS) for structural confirmation. researchgate.net
Capillary Electrophoresis (CE) Use of a chiral selector (e.g., hydroxypropyl-β-cyclodextrin) in the background electrolyte. nih.gov Optimization of buffer pH and voltage for enantiomeric resolution. nih.gov

Orthogonal Chromatographic Approaches for Comprehensive Characterization

To build a complete and robust analytical profile of this compound, employing orthogonal chromatographic methods is crucial. Orthogonal methods rely on different separation mechanisms, thereby increasing the confidence in the purity assessment by ensuring that no impurities are co-eluting with the main peak.

An effective orthogonal strategy would involve combining the chiral HPLC method (based on enantioselective interactions with a chiral stationary phase) with a reversed-phase HPLC (RP-HPLC) method. The RP-HPLC method would separate the compound and its impurities based on their hydrophobicity. An achiral C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a typical starting point.

Furthermore, techniques like supercritical fluid chromatography (SFC) can serve as another orthogonal approach. SFC often provides different selectivity compared to HPLC and GC and is known for its fast analysis times and reduced solvent consumption. dea.gov The use of a chiral stationary phase in SFC can also be a powerful tool for enantiomeric separation. dea.gov

By integrating data from chiral HPLC, GC-MS, CE, and an orthogonal RP-HPLC method, a comprehensive picture of the identity, purity, and enantiomeric integrity of this compound can be established with a high degree of scientific certainty.

Mechanistic Elucidation and Isotope Effect Studies Utilizing S,s Pseudoephedrine Glycinamide D6

Probing Reaction Mechanisms via Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful technique to trace the fate of specific atoms throughout a chemical transformation. In the context of reactions mediated by (S,S)-(-)-Pseudoephedrine Glycinamide-d6, the six deuterium atoms on the glycinamide (B1583983) moiety act as silent reporters, allowing for the meticulous tracking of this fragment during the reaction sequence.

For instance, in the asymmetric alkylation of the corresponding enolate, a common application of pseudoephedrine amides, the deuterated auxiliary can help to confirm that the auxiliary remains intact throughout the reaction and is not involved in any unexpected side reactions or rearrangements. caltech.edu The presence and location of the deuterium label can be unequivocally identified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The strategic placement of deuterium atoms in this compound can be instrumental in identifying the rate-determining step (RDS) of a multi-step reaction. If a bond to a deuterium atom is broken or formed in the RDS, a primary kinetic isotope effect (KIE) will be observed, leading to a significant change in the reaction rate compared to the non-deuterated analogue.

While the d6-label in this specific compound is not typically at a position of bond cleavage in standard alkylation reactions, it can be invaluable for tracking transient intermediates. Consider a hypothetical scenario where the amide enolate, formed by deprotonation of the α-carbon, undergoes a complex rearrangement or fragmentation pathway. By analyzing the deuterium distribution in the products and byproducts, chemists can piece together the sequence of events and identify fleeting intermediates that are not directly observable. For example, if a transient species involving the cleavage of the amide bond were to form, the deuterated fragment could be trapped and identified, providing direct evidence for such a pathway.

The kinetic isotope effect is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov While the d6-label in this compound is remote from the typical site of bond formation in enolate alkylations, it can still provide valuable information through secondary kinetic isotope effects.

Primary KIEs: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For this compound, a primary KIE would not be expected in a standard α-alkylation reaction, as the C-D bonds on the glycinamide methyl group are not directly involved.

Secondary KIEs: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. These effects are generally smaller than primary KIEs and are classified as α, β, or γ depending on the position of the isotope relative to the reaction center. In our case, the deuterium atoms are remote, so any observable KIE would be a long-range secondary effect. These effects are sensitive to changes in the vibrational environment of the C-D bonds between the ground state and the transition state. A change in hybridization or steric environment at the reaction center can influence the vibrational frequencies of the remote C-D bonds, leading to a measurable KIE.

Reaction TypeIsotopically Labeled PositionExpected KIE (kH/kD)Interpretation
α-AlkylationGlycinamide-d6~1.0 (close to unity)No significant primary or secondary KIE expected as the label is remote from the reaction center. This confirms the C-D bonds are not involved in the rate-determining step.
Hypothetical Auxiliary CleavageGlycinamide-d6 (if C-N bond cleavage is RDS)>1.0 (small)A small inverse secondary KIE might be observed if the vibrational modes of the d6-methyl group are altered in the transition state leading to cleavage.

Understanding the Influence of Deuteration on Reactivity and Stereoselectivity

The replacement of hydrogen with deuterium can subtly influence the electronic and steric properties of a molecule. While the electronic effect of deuterium is minimal, its slightly smaller vibrational amplitude and bond length compared to protium (B1232500) can lead to changes in steric interactions.

In the context of this compound, the six deuterium atoms on the glycinamide methyl group could, in principle, alter the conformational preferences of the chiral auxiliary. This, in turn, could impact the diastereoselectivity of reactions where the auxiliary is employed. The chelated six-membered ring transition state model, often invoked to explain the high diastereoselectivity of alkylations of pseudoephedrine amides, is highly dependent on the precise spatial arrangement of the substituents. caltech.edu Even a minor perturbation in the conformational equilibrium due to the presence of the d6-label might be reflected in a measurable change in the diastereomeric ratio of the product.

For example, a slight decrease in the effective steric bulk of the deuterated methyl group could potentially alter the preferred trajectory of the incoming electrophile, leading to a small but significant change in the observed stereoselectivity. Such studies, comparing the diastereomeric excess (d.e.) obtained with the deuterated versus the non-deuterated auxiliary under identical conditions, can provide deep insights into the subtle non-covalent interactions that govern stereochemical control.

Computational Insights into Intramolecular and Intermolecular Interactions Governing Diastereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of reaction mechanisms and the origins of stereoselectivity. numberanalytics.com In the case of reactions involving this compound, computational modeling can provide a detailed picture of the transition state structures and the non-covalent interactions that dictate the preferred stereochemical outcome.

Key interactions that can be probed computationally include:

Steric Repulsion: The interaction between the glycinamide methyl group and other parts of the molecule, including the substrate and the incoming electrophile, can be quantified.

Hydrogen Bonding: Although not directly involving the deuterated methyl group, its conformational influence can affect the geometry of potential intramolecular hydrogen bonds.

Dispersion Forces: These weak, non-covalent interactions can play a significant role in stabilizing certain conformations and transition states.

Transition StateRelative Energy (kcal/mol) with H6-auxiliaryRelative Energy (kcal/mol) with D6-auxiliaryKey Stabilizing/Destabilizing Interactions
Diastereomer 1 (Major)0.000.00Favorable steric arrangement, potential for weak C-H---O interactions.
Diastereomer 2 (Minor)+2.5+2.45Increased steric repulsion between the auxiliary and the electrophile. A slightly lower energy difference with the D6-auxiliary might suggest a minor change in stereoselectivity.

These computational studies, when benchmarked against experimental data from reactions with this compound, can provide a highly detailed and validated model of how this chiral auxiliary exerts its remarkable stereocontrol.

Investigative Metabolic Pathway Delineation in Pre Clinical Systems Using S,s Pseudoephedrine Glycinamide D6

In Vitro Studies of Deuterated Glycinamide (B1583983) Biotransformations (Non-Clinical Relevance)

In vitro models are instrumental in the initial characterization of a drug candidate's metabolic profile. These systems, including liver microsomes and hepatocytes, allow for the investigation of specific enzymatic reactions in a controlled environment. For (S,S)-(-)-Pseudoephedrine Glycinamide-d6, in vitro studies would aim to understand the biotransformation of the deuterated glycinamide moiety.

The metabolic journey of this compound would likely involve both Phase I and Phase II enzymatic reactions. The primary metabolic pathways for pseudoephedrine, the parent molecule, include N-demethylation to norpseudoephedrine, oxidative deamination, and hydroxylation. The glycinamide conjugate, however, introduces additional metabolic possibilities.

The glycinamide moiety itself could be a substrate for several enzymatic processes. While amides are generally stable, they can undergo hydrolysis mediated by various amidases to yield the parent drug and glycine (B1666218). In the case of this compound, this would lead to the formation of (S,S)-(-)-pseudoephedrine and d6-glycine.

Conjugation reactions, particularly glucuronidation, are a common route of detoxification and elimination for many xenobiotics. The UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate. nist.gov While the glycinamide moiety does not possess a typical functional group for direct glucuronidation (like a hydroxyl or carboxyl group), it is plausible that metabolites of the parent compound, such as hydroxylated derivatives, could undergo glucuronidation. For instance, if the phenyl ring of the pseudoephedrine backbone is hydroxylated, this new hydroxyl group would be a prime candidate for glucuronidation.

A hypothetical in vitro experiment using human liver microsomes could yield the following results, illustrating the formation of various metabolites over time.

Time (min)This compound (%)(S,S)-(-)-Norpseudoephedrine Glycinamide-d6 (%)(S,S)-(-)-Pseudoephedrine (%)Other Metabolites (%)
0100000
1585582
307210153
605518225
12030253510

This table is interactive. You can sort the data by clicking on the column headers.

The six deuterium (B1214612) atoms on the glycinamide moiety of this compound serve as a stable isotopic label, facilitating the identification and structural characterization of its metabolites. nih.gov Mass spectrometry (MS) is the primary analytical technique for such studies. The deuterium-labeled compound and its metabolites will exhibit a characteristic mass shift of +6 atomic mass units compared to their non-deuterated counterparts. This mass shift allows for the unambiguous identification of drug-related material in complex biological matrices. nih.govthermofisher.com

Upon analysis by liquid chromatography-mass spectrometry (LC-MS), the parent compound would be detected at a specific mass-to-charge ratio (m/z). Any metabolites retaining the d6-glycinamide portion will also show this +6 mass shift. For example, if N-demethylation occurs, the resulting (S,S)-(-)-Norpseudoephedrine Glycinamide-d6 would have a distinct m/z that is readily distinguishable from endogenous compounds.

If hydrolysis of the glycinamide bond occurs, the resulting (S,S)-(-)-pseudoephedrine would be detected at its original, non-deuterated mass, while the d6-glycine fragment could also be tracked. This powerful isotope tracing technique allows for a comprehensive mapping of the metabolic fate of the molecule.

A hypothetical list of metabolites and their expected mass shifts is presented below:

CompoundChemical FormulaMolecular Weight (Da)
(S,S)-(-)-PseudoephedrineC10H15NO165.23
(S,S)-(-)-Pseudoephedrine GlycinamideC12H18N2O2222.28
This compoundC12H12D6N2O2228.32
(S,S)-(-)-NorpseudoephedrineC9H13NO151.21
(S,S)-(-)-Norpseudoephedrine Glycinamide-d6C11H10D6N2O2214.29
(S,S)-(-)-Pseudoephedrine-N-glucuronideC16H23NO7341.35
This compound-N-glucuronideC18H18D6N2O8404.40

This table is interactive. You can sort the data by clicking on the column headers.

Application in Advanced Animal Models for Mechanistic Metabolic Profiling (Excluding Pharmacokinetics and Dynamics)

While in vitro systems provide valuable initial data, the complexity of a whole organism necessitates the use of animal models for a more complete understanding of metabolic pathways. Advanced animal models, such as those with humanized liver enzymes, can offer more translationally relevant data.

In these models, the administration of this compound would allow for the collection of urine, feces, and bile to identify and quantify the full spectrum of metabolites produced in vivo. The use of deuteration is particularly advantageous in distinguishing drug-derived metabolites from the complex background of endogenous molecules. nih.gov

Metabolic profiling in animal models would aim to confirm the biotransformations observed in vitro and identify any species-specific pathways. For example, the extent of N-demethylation versus amide hydrolysis may differ between rats, dogs, and primates. This information is crucial for selecting the most appropriate animal model for further toxicological studies.

Advanced Applications of S,s Pseudoephedrine Glycinamide D6 As an Analytical Reference Standard and Research Probe

Development of Quantitative Analytical Assays using Deuterated Internal Standards

The use of deuterated internal standards, such as (S,S)-(-)-Pseudoephedrine Glycinamide-d6, is a cornerstone of modern quantitative analysis, especially in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comlcms.cz These standards are indispensable for correcting variations that can occur during sample preparation, such as extraction losses, and for mitigating signal fluctuations during instrumental analysis. clearsynth.comscispace.com When a stable isotope-labeled (SIL) internal standard is added to a sample at a known concentration at the beginning of the workflow, any subsequent losses or variations will affect both the analyte and the standard proportionally. nih.gov By measuring the ratio of the analyte's response to the internal standard's response, analysts can achieve highly accurate and precise quantification. kcasbio.comtexilajournal.com This approach is considered the most ideal method for compensation, as it can significantly reduce analytical errors. researchgate.net

For a quantitative method to be considered reliable and robust, especially in a high-throughput setting, it must undergo rigorous validation. chromatographyonline.comnih.gov Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), provide guidelines for bioanalytical method validation, which outline the essential parameters to be assessed. nih.govnih.govmdpi.com These validation strategies ensure that the analytical procedure is consistently accurate and precise for its intended purpose. clearsynth.com

Key validation parameters include:

Accuracy : This refers to how close the measured value is to the true value. resolian.com It is typically assessed by analyzing quality control (QC) samples with known concentrations and comparing the measured results to the nominal concentrations. resolian.com

Precision : This measures the degree of agreement among multiple measurements of the same sample. resolian.com It is evaluated at different concentration levels to determine both intra-day (repeatability) and inter-day (intermediate precision) variability. nih.gov

Linearity : This establishes the range over which the analytical method produces results that are directly proportional to the concentration of the analyte. resolian.com It is determined by analyzing a series of calibration standards at different concentrations. thermofisher.com

Specificity and Selectivity : Specificity ensures that the method can accurately measure the analyte without interference from other components in the sample, such as metabolites or matrix components. resolian.com Selectivity is demonstrated by analyzing blank samples from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard. nih.gov

Limit of Quantification (LOQ) : This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. resolian.comthermofisher.com

Stability : Stability experiments are conducted to evaluate the integrity of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

Below is a table summarizing typical acceptance criteria for these validation parameters in a high-throughput bioanalytical assay.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LOQ).
Precision The coefficient of variation (%CV) should not exceed 15% (20% at the LOQ).
Linearity The correlation coefficient (r²) should be ≥ 0.99.
Selectivity No significant interfering peaks in blank matrix from at least six different sources.
Stability Analyte concentration should remain within ±15% of the initial concentration.

This table presents generalized acceptance criteria based on common regulatory guidelines for bioanalytical method validation.

One of the most significant challenges in quantitative analysis of complex samples, such as plasma, urine, or tissue extracts, is the "matrix effect". kcasbio.comchromatographyonline.com The matrix effect is the alteration of the ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. chromatographyonline.comwaters.com This phenomenon can severely compromise the accuracy and reproducibility of an assay. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. chromatographyonline.comwaters.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. kcasbio.comwaters.com This co-elution normalizes the analytical response; if the analyte signal is suppressed by 20%, the internal standard signal will also be suppressed by a similar degree. kcasbio.comtexilajournal.com Consequently, the ratio of the analyte peak area to the internal standard peak area remains constant, ensuring that the calculated concentration of the analyte is accurate and unaffected by the variability of the matrix. waters.com This ability to correct for matrix effects is crucial for developing robust and reliable methods, particularly when analyzing samples from different individuals, where matrix composition can vary significantly. waters.comnih.gov

The following table illustrates how a deuterated internal standard can compensate for matrix effects in different biological lots.

Sample LotAnalyte Response (Area)IS Response (Area)Analyte/IS RatioCalculated Concentration (ng/mL)
Lot A (Low Suppression) 95,00098,0000.96910.1
Lot B (Medium Suppression) 75,00077,0000.97410.2
Lot C (High Suppression) 50,00052,0000.9629.9

This hypothetical data shows that despite significant variation in absolute instrument response due to matrix effects, the analyte/internal standard (IS) ratio remains consistent, leading to accurate and precise quantification.

Tracer Studies in Chemical and Biochemical Systems for Pathway Mapping

Deuterium-labeled compounds, including this compound, are valuable tools as metabolic tracers for elucidating complex biochemical pathways. researchgate.netmdpi.com In these studies, the labeled compound is introduced into a biological system (e.g., cell culture, animal model), and its metabolic fate is monitored over time. scispace.com Because the deuterium (B1214612) label acts as a stable isotopic tag, researchers can use mass spectrometry to distinguish the administered compound and its metabolites from their endogenous, non-labeled counterparts. researchgate.net

This technique allows for:

Identification of Metabolites : By tracking the mass shift conferred by the deuterium atoms, scientists can identify novel metabolites in complex biological extracts. researchgate.net

Elucidation of Metabolic Pathways : Tracer studies help to map the sequence of enzymatic reactions a compound undergoes. The specific location of the deuterium atoms can provide insights into the mechanisms of these reactions, such as identifying which C-H bonds are cleaved during metabolism. scispace.comprinceton.edu

Pharmacokinetic Analysis : Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other xenobiotics. researchgate.net Deuterated compounds can serve as effective tracers to understand how bioactive compounds are metabolized in vivo. mdpi.com

For example, a deuterated drug can be administered to an animal model, and subsequent analysis of plasma or urine can reveal the structures of its metabolites by identifying the mass spectral patterns characteristic of the deuterium label. researchgate.net This approach is crucial in drug development for understanding a drug's disposition and identifying potentially active or toxic metabolites. researchgate.netscispace.com

Role as a Certified Reference Material in Quality Control and Interlaboratory Comparisons

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties and accompanied by a certificate that provides the value of the property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgquality-pathshala.comlabsertchemical.com this compound, when produced and certified under stringent manufacturing protocols, can serve as a CRM. wikipedia.org

In this capacity, it plays a vital role in:

Quality Assurance and Quality Control (QA/QC) : CRMs are used as 'controls' to check the quality and traceability of analytical measurements. wikipedia.orgnih.gov Laboratories use CRMs to ensure their testing methods are performing accurately and to monitor this performance over time. labsertchemical.com

Method Validation : CRMs are essential for validating analytical methods, as they provide a benchmark of known purity and concentration against which the method's accuracy can be rigorously assessed. quality-pathshala.comalfa-chemistry.com

Instrument Calibration : While most analytical instruments are comparative, requiring a sample of known composition for accurate calibration, CRMs provide the highest level of confidence for this purpose. wikipedia.org

Interlaboratory Comparisons : CRMs are fundamental for proficiency testing and interlaboratory comparison studies. quality-pathshala.com By having multiple laboratories analyze the same CRM, organizations can assess the comparability and reliability of results across different sites, ensuring consistency in areas like clinical diagnostics or environmental testing. nih.govalfa-chemistry.com

The use of a CRM ensures that measurements are traceable to internationally recognized standards, lending credibility and reliability to laboratory results. quality-pathshala.com

FeatureCertified Reference Material (CRM)Quality Control Material (QCM) / In-house Standard
Traceability Metrologically traceable to international standards (e.g., SI units). alfa-chemistry.comTraceability is often not formally established or documented. labsertchemical.com
Certification Accompanied by a certificate with property values, uncertainty, and traceability statement. wikipedia.orglabsertchemical.comDoes not have formally assigned property values or uncertainties. labsertchemical.com
Production Produced by accredited organizations following rigorous protocols (e.g., ISO 17034). alfa-chemistry.comProduced internally; quality and characterization can vary. labsertchemical.com
Application High-accuracy calibration, method validation for regulatory compliance, interlaboratory comparisons. alfa-chemistry.comRoutine internal quality control, process monitoring, method development. labsertchemical.comalfa-chemistry.com

Computational and Theoretical Investigations into S,s Pseudoephedrine Glycinamide D6 Chemistry

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

The remarkable stereoselectivity achieved with pseudoephedrine-based auxiliaries is fundamentally linked to the conformational preferences of the amide and its corresponding enolate. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex energy landscapes of these molecules.

Researchers have established that the conformational rigidity of the lithium enolate, formed by deprotonation, is key to its high diastereoselectivity. DFT calculations have been employed to explore the geometries and relative energies of various possible conformers (rotamers) that arise from rotation around the N-C(O) bond and the C-N bond of the auxiliary. These studies show a fine balance of steric and electronic effects. For instance, X-ray crystallography has revealed that in the solid state, pseudoephedrine amides can adopt different conformations depending on crystal packing forces, underscoring the small energy differences between isomers. uci.edu

Computational models indicate that the Z-enolate, which is typically formed during deprotonation, has a preferred conformation that minimizes the dipole moments between the C=O and C-N bonds. researchgate.net This pre-organization is crucial for establishing a well-defined transition state. Theoretical calculations on model tertiary amides have quantified the rotational barriers and relative energies of different rotamers. While specific data for (S,S)-(-)-Pseudoephedrine Glycinamide (B1583983) is not published, data from analogous systems provide a clear picture of the energetic landscape. For example, VT-NMR experiments combined with DFT calculations on chiral tertiary amides have been used to determine the interconversion barriers between rotamers in solution.

Table 1: Representative Theoretical and Experimental Interconversion Barriers for Chiral Tertiary Amides This table illustrates the typical energy values obtained from computational (DFT) and experimental (VT-NMR) studies on chiral amides, demonstrating the energy differences between rotamers.

CompoundSolventMethodInterconversion Barrier (kcal/mol)
Amide 3aCDCl₃Experimental16.5
Amide 3aDMSO-d₆Experimental17.5
Amide 3aGas PhaseTheoretical16.1
Amide 3aTolueneTheoretical16.0
Amide 3bCDCl₃Experimental16.6
Amide 3bDMSO-d₆Experimental17.6
Amide 3bGas PhaseTheoretical16.2
Amide 3bTolueneTheoretical16.1
Data sourced from a study on novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine, which serves as a model for the dynamic behavior of such molecules. nih.gov

These computational studies confirm that a well-defined, low-energy conformation of the enolate is responsible for shielding one of the enolate's prochiral faces, leading to highly selective reactions. uci.edu

Predictive Modeling of Stereochemical Outcomes in Asymmetric Transformations

A primary goal of computational chemistry in this area is to develop models that can accurately predict the stereochemical outcome of a reaction. For pseudoephedrine-guided transformations, this means predicting the diastereomeric ratio (d.r.) of the products. This has been approached through both mechanistic modeling with DFT and the development of Quantitative Structure-Activity Relationship (QSAR) models.

DFT calculations can be used to model the transition states of the competing reaction pathways that lead to the different diastereomers. The predicted d.r. can then be estimated from the calculated difference in the free energies of these transition states. The prevailing mechanistic model, supported by extensive experimental evidence and computational work, posits that alkylation occurs on the Z-enolate from the π-face opposite to the sterically shielding pseudoephedrine side chain. cottoncandymusic.comnih.gov

QSAR modeling offers a complementary, data-driven approach. In this method, a statistical model is built to correlate structural features of the reactants (both the enolate and the electrophile) with the observed stereoselectivity. caltech.edunih.gov Crucially, for this to be effective, the model must use molecular descriptors that can account for chirality. Specialized topological chirality descriptors have been developed that can discriminate between stereoisomers without the need for complex 3D alignment, offering a powerful alternative to methods like CoMFA. nih.gov Such models, once validated, can be used to predict the stereochemical outcome for new combinations of substrates and electrophiles, guiding synthetic efforts.

The success of the pseudoephedrine auxiliary is demonstrated by the consistently high diastereoselectivities achieved in practice, which these computational models aim to replicate.

Table 2: Experimentally Observed Diastereoselectivities in the Alkylation of (S,S)-Pseudoephedrine Amides This table shows the high level of stereocontrol achieved in the alkylation of various (S,S)-pseudoephedrine amides with different electrophiles. Predictive computational models are designed to forecast these outcomes.

Amide MoietyElectrophileProduct Diastereomeric Ratio (d.r.)Yield (%)
Propionamide (B166681)Benzyl Bromide>99:191
Propionamiden-Butyl Iodide>99:197
PropionamideIsopropyl Iodide>99:193
IsovaleramideBenzyl Bromide98:299
PhenylacetamideEthyl Iodide>99:195
Data compiled from the foundational work by Myers et al. on pseudoephedrine as a chiral auxiliary.

De Novo Design and Virtual Screening of Novel Chiral Auxiliaries Based on Computational Paradigms

The insights gained from computational studies of pseudoephedrine have fueled the rational design of new, improved chiral auxiliaries. De novo design and virtual screening are powerful computational paradigms that accelerate the discovery of molecules with desired properties, moving beyond simple modification of an existing scaffold.

Virtual screening involves computationally searching large libraries of existing chemical structures to identify candidates with a high probability of possessing a specific activity. For chiral auxiliary design, this could involve screening for molecules that can adopt a low-energy conformation analogous to the reactive conformation of the pseudoephedrine enolate.

De novo design is a more ambitious approach where algorithms build novel molecular structures from scratch, guided by a set of desired properties. This allows for the exploration of entirely new chemical spaces.

A prominent example of a next-generation auxiliary developed through a computationally-informed, rational design process is (1S,2S)-pseudoephenamine . caltech.edu This auxiliary was designed to address some of the practical limitations of pseudoephedrine, including its regulation as a precursor to illicit substances. Pseudoephenamine replaces the phenyl group of pseudoephedrine with a second phenyl group on the adjacent carbon. This modification was guided by the understanding of the parent system's mechanism and led to several improvements:

Enhanced Stereoselectivity: It provides equal or greater diastereoselectivity, with notable improvements in challenging alkylations that form quaternary carbon centers. nih.govcaltech.edu

Improved Physical Properties: Amides derived from pseudoephenamine show a greater propensity to be crystalline solids, which facilitates purification and handling. caltech.edu

Freedom from Regulation: It is not known to be a precursor to illicit substances. nih.gov

The development of pseudoephenamine is a testament to how computational paradigms, by providing a deep understanding of structure-function relationships, can guide the design of superior chemical tools for asymmetric synthesis.

Table 3: Comparison of Diastereoselectivities (d.r.) for Quaternary Center Formation using Pseudoephedrine vs. Pseudoephenamine This table highlights the superior performance of the computationally-informed pseudoephenamine auxiliary in the formation of challenging α-quaternary stereocenters.

Amide SubstrateElectrophiled.r. with Pseudoephedrined.r. with Pseudoephenamine
α-methylpropionamideBenzyl Bromide9.0 : 1≥ 19 : 1
α-methylpropionamideAllyl Iodide11.5 : 1≥ 19 : 1
α-ethylpropionamideBenzyl Bromide9.9 : 1≥ 19 : 1
α-allylpropionamideEthyl Iodide11.0 : 1≥ 19 : 1
Data sourced from the comparative study of pseudoephedrine and pseudoephenamine auxiliaries. caltech.edu

Future Research Directions and Emerging Opportunities for S,s Pseudoephedrine Glycinamide D6

Exploration of Novel Asymmetric Transformations and Reaction Architectures

The foundational work with non-deuterated pseudoephedrine amides has demonstrated their efficacy in directing asymmetric alkylations, conjugate additions, and Mannich reactions. wikipedia.orgnih.govnih.govresearchgate.net Future research on (S,S)-(-)-Pseudoephedrine Glycinamide-d6 is poised to expand this repertoire into more complex and novel asymmetric transformations. The enhanced stability imparted by deuteration could prove advantageous in reactions requiring prolonged reaction times or harsh conditions, where the non-deuterated analogue might degrade. kyoto-u.ac.jp

Researchers can explore the application of this deuterated auxiliary in areas such as:

Asymmetric Radical Reactions: The increased stability of the C-D bond could make the auxiliary more robust under radical conditions, opening doors for its use in stereoselective radical additions and cyclizations.

Photoredox Catalysis: The integration of the deuterated auxiliary with photoredox catalysis could enable novel, light-driven asymmetric transformations that are otherwise difficult to achieve.

Multi-component Reactions: The development of novel multi-component reactions utilizing this compound could provide rapid access to complex, stereochemically defined molecules from simple starting materials. nih.gov The robustness of the deuterated auxiliary may improve yields and diastereoselectivities in these intricate one-pot processes.

Development of Heterogenized or Immobilized Deuterated Chiral Auxiliaries

A significant drawback of using stoichiometric chiral auxiliaries is the need for their removal and recovery after the reaction, which can be resource-intensive. rsc.org Immobilizing this compound onto a solid support would transform it into a recyclable, heterogeneous catalyst. This approach offers several advantages, including simplified product purification, reduced waste generation, and the potential for use in continuous flow systems.

Future research in this area will likely focus on:

Support Materials: Investigating various support materials such as polymers, silica, and magnetic nanoparticles to identify the optimal matrix for immobilization that preserves the auxiliary's reactivity and selectivity.

Linker Chemistry: Designing and optimizing linker strategies to attach the deuterated auxiliary to the solid support without impeding its ability to direct the stereochemical outcome of the reaction.

Recyclability and Leaching Studies: Thoroughly evaluating the long-term stability and recyclability of the heterogenized auxiliary, including studies to quantify any leaching of the auxiliary from the support.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous benefits, including improved safety, enhanced heat and mass transfer, and greater scalability. nih.govnih.gov The integration of this compound into continuous flow systems represents a significant opportunity for process intensification and optimization.

Key research directions include:

Flow Reactor Design: Developing bespoke flow reactors that are compatible with the use of both the soluble and immobilized forms of the deuterated chiral auxiliary.

Automated Synthesis: Incorporating the deuterated auxiliary into automated synthesis platforms. sigmaaldrich.comyoutube.comchemrxiv.org This would enable high-throughput screening of reaction conditions, rapid library synthesis of chiral compounds, and the development of self-optimizing reaction systems. The combination of a robust, deuterated auxiliary with automated flow chemistry could significantly accelerate the discovery and development of new chiral molecules. rsc.org

Discovery of Unprecedented Applications in Materials Science or Catalyst Design

The unique properties of chiral molecules are increasingly being harnessed in the field of materials science. The well-defined stereochemistry and potential for self-assembly of derivatives of this compound could lead to novel applications beyond traditional asymmetric synthesis.

Emerging opportunities may be found in:

Chiral Polymers and Materials: Using the deuterated auxiliary as a chiral building block for the synthesis of novel polymers with unique optical or recognition properties.

Asymmetric Catalyst Design: Employing the this compound scaffold as a chiral ligand for the development of new metal-based asymmetric catalysts. sfu.ca The deuteration could enhance the stability and longevity of these catalysts.

Chiral Sensors: Investigating the potential of materials incorporating the deuterated auxiliary to act as sensors for the detection and differentiation of other chiral molecules.

Addressing Persistent Challenges in Diastereocontrol and Process Scale-Up

While pseudoephedrine-based auxiliaries generally provide high levels of diastereoselectivity, challenges can arise with certain substrates or reaction types. nih.govharvard.edu The subtle electronic and steric changes introduced by deuteration in this compound may offer a means to fine-tune diastereoselectivity.

Future research should focus on:

Q & A

Q. What protocols ensure ethical rigor in studies involving isotopic analogs in human-derived samples?

  • Methodological Answer : Adhere to institutional review board (IRB) guidelines for deuterium use in clinical trials. Include informed consent clauses detailing isotopic risks (e.g., transient metabolic perturbations) and validate biocompatibility via cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.